4-(Boc-amino)-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Boc-amino)-L-phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis and other organic synthesis processes due to its stability and ease of deprotection under mild acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Boc-amino)-L-phenylalanine typically involves the protection of the amino group of L-phenylalanine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of Boc-protected amino acids, including this compound, follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-(Boc-amino)-L-phenylalanine undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions (e.g., trifluoroacetic acid).
Coupling Reactions: Formation of peptide bonds using coupling reagents like HATU or EDC.
Substitution Reactions: Nucleophilic substitution reactions involving the amino group.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling: HATU or EDC in the presence of a base like DIPEA.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
Deprotected Amino Acid: L-phenylalanine.
Peptides: When used in peptide synthesis.
Substituted Derivatives: Depending on the nucleophile used.
Scientific Research Applications
4-(Boc-amino)-L-phenylalanine is widely used in scientific research, including:
Chemistry: As a building block in peptide synthesis and other organic synthesis processes.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-(Boc-amino)-L-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. The Boc group can be easily removed under mild acidic conditions, allowing the free amino group to participate in further reactions .
Comparison with Similar Compounds
4-(Cbz-amino)-L-phenylalanine: Another protected form of L-phenylalanine using a carbobenzyloxy (Cbz) group.
4-(Fmoc-amino)-L-phenylalanine: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.
Uniqueness: 4-(Boc-amino)-L-phenylalanine is unique due to the stability of the Boc group under basic conditions and its ease of removal under mild acidic conditions. This makes it particularly useful in peptide synthesis where selective deprotection is required .
Properties
IUPAC Name |
2-amino-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-10-6-4-9(5-7-10)8-11(15)12(17)18/h4-7,11H,8,15H2,1-3H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMNAMRCSPROFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.